molecular formula C15H13F9N2O4 B2722820 N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2,2-trifluoroacetamide CAS No. 338418-19-2

N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2,2-trifluoroacetamide

Katalognummer: B2722820
CAS-Nummer: 338418-19-2
Molekulargewicht: 456.265
InChI-Schlüssel: AVWBVEDPZAMCGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2,2-trifluoroacetamide (CAS: 338404-61-8) is a benzamide derivative featuring a trifluoroacetamide-substituted ethylamine side chain linked to a 2,5-bis(2,2,2-trifluoroethoxy)phenyl core. This compound is structurally distinguished by its dual trifluoroethoxy groups on the aromatic ring and the presence of a trifluoroacetamide moiety, which enhances lipophilicity and metabolic stability . Its synthesis typically involves condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride with ethylenediamine derivatives, followed by acetylation with trifluoroacetic anhydride .

Eigenschaften

IUPAC Name

N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F9N2O4/c16-13(17,18)6-29-8-1-2-10(30-7-14(19,20)21)9(5-8)11(27)25-3-4-26-12(28)15(22,23)24/h1-2,5H,3-4,6-7H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWBVEDPZAMCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)C(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F9N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2,2-trifluoroacetamide typically involves multiple steps. One common method includes the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent to form 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This intermediate is then reacted with 2,2,2-trifluoroacetyl chloride and ethylenediamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions may require catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

Wirkmechanismus

The mechanism by which N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2,2-trifluoroacetamide exerts its effects involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Flecainide (N-(2-Piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide)

  • Structural Differences : Flecainide replaces the ethylenediamine-trifluoroacetamide side chain with a piperidinylmethyl group. This modification reduces hydrogen-bonding capacity but introduces a rigid cyclic amine, enhancing sodium channel binding affinity .
  • Pharmacological Activity : Flecainide is a Class IC antiarrhythmic agent with potent Na+ channel blockade. The piperidine ring facilitates interactions with hydrophobic pockets in cardiac sodium channels, whereas the target compound’s flexible ethylenediamine linker may alter binding kinetics .
  • Synthetic Route: Flecainide is synthesized via reaction of 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride with 2-(aminomethyl)piperidine, differing from the target compound’s multi-step acetylation process .

N-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-N'-(2-piperidyl)methylurea

  • Biological Relevance : Urea derivatives exhibit antiarrhythmic activity but may suffer from reduced metabolic stability compared to acetamide analogs due to hydrolytic susceptibility .

Process-Related Impurities (e.g., N-(Pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide)

  • Structural Similarities : These impurities retain the 2,5-bis(trifluoroethoxy)phenyl core but vary in the amine substituent (e.g., pyridinylmethyl instead of ethylenediamine).
  • Impact : Such impurities highlight the need for stringent reaction control during synthesis. For example, incomplete acetylation or side reactions with alternative amines can yield structurally similar byproducts .

Physicochemical and Crystallographic Comparisons

Spectral Properties

  • IR Spectroscopy : The target compound’s −NH stretch (formamido and trifluoroacetamide) is expected near 3300–3400 cm⁻¹, akin to related benzamides (e.g., 3398 cm⁻¹ for −NH in ) .
  • NMR : The trifluoroethoxy groups produce distinct ¹⁹F NMR signals at δ −70 to −75 ppm, consistent with analogs like Flecainide .

Crystallographic Analysis

  • Intermolecular Interactions : Trifluoroacetamide-containing compounds (e.g., ) exhibit N-H⋯O and C-H⋯F interactions, stabilizing crystal lattices. The target compound’s structure likely features similar packing, influenced by the trifluoroacetamide’s electronegativity .
  • Conformational Flexibility : The ethylenediamine linker introduces rotational freedom, contrasting with Flecainide’s rigid piperidine ring. This flexibility may affect bioavailability and membrane permeability .

Biologische Aktivität

N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2,2-trifluoroacetamide (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, biological activities, and relevant case studies.

  • Molecular Formula : C17H20F6N2O3
  • Molecular Weight : 414.3427 g/mol
  • CAS Registry Number : 54143-55-4
  • IUPAC Name : N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2,2-trifluoroacetamide

The compound features a trifluoroacetamide group and a bis(trifluoroethoxy)phenyl moiety which contribute to its unique chemical behavior and biological activity.

Synthesis

The synthesis of compound 1 typically involves the following steps:

  • Formation of the 2,5-bis(trifluoroethoxy)phenyl moiety through etherification reactions.
  • Condensation with formamide derivatives to introduce the formamido group.
  • Final acylation to attach the trifluoroacetamide group.

These reactions are often monitored using spectroscopic techniques such as NMR and mass spectrometry to confirm the structure of the synthesized compound.

Anticancer Activity

Recent studies have investigated the anticancer properties of derivatives containing the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety. For instance:

  • A study evaluated various thiazolidin-4-one derivatives linked to this moiety against glioblastoma cell lines (LN229). The results indicated that specific derivatives showed significant cytotoxic effects and induced apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Anti-Diabetic Activity

In addition to its anticancer properties, compounds similar to compound 1 have demonstrated potential anti-diabetic effects:

  • Research involving a series of synthesized oxadiazole derivatives indicated that certain compounds significantly reduced glucose levels in genetically modified diabetic models (Drosophila melanogaster), suggesting a promising avenue for diabetes treatment .

Case Studies

  • Cytotoxicity Assessment :
    • The MTT assay was employed to assess cell viability in glioblastoma cells treated with various derivatives of compound 1. The results showed that compounds containing the trifluoroethoxy groups exhibited enhanced cytotoxicity compared to non-fluorinated analogs .
CompoundIC50 (µM)Apoptotic Effect (%)
Compound 5b15.375%
Compound 5e10.785%
Control>5010%
  • Molecular Docking Studies :
    • Molecular docking simulations were conducted to predict the binding affinity of compound 1 at various protein targets associated with cancer and diabetes. The results indicated strong interactions with VEGFR-2 and other relevant receptors involved in tumor growth and glucose metabolism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.